3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
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Overview
Description
3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine with nucleophiles such as potassium cyanide to yield this compound-5-carbonitrile . Another approach includes the use of Grignard reagents to form addition products like 7-alkylated derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would focus on optimizing yield, purity, and cost-effectiveness while ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: For example, the substitution of the methylsulfonyl group with potassium cyanide.
Addition Reactions: Such as the addition of Grignard reagents to form 7-alkylated derivatives.
Common Reagents and Conditions
Potassium Cyanide: Used in nucleophilic substitution reactions.
Grignard Reagents: Employed in addition reactions to form alkylated products.
Major Products Formed
This compound-5-carbonitrile: Formed via nucleophilic substitution.
7-Alkylated Derivatives: Formed via addition reactions with Grignard reagents.
Scientific Research Applications
3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: This compound and its derivatives have shown potential as anticancer agents by targeting specific proteins such as the epidermal growth factor receptor (EGFR).
Biological Studies: It has been evaluated for its cytotoxicity against various cancer cell lines, including MCF-7 and A-549.
Pharmaceutical Development: The compound’s unique structure makes it a valuable scaffold for the development of new drugs with improved efficacy and selectivity.
Mechanism of Action
The mechanism of action of 3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with molecular targets such as the epidermal growth factor receptor (EGFR). By inhibiting EGFR, the compound can prevent cancer cell proliferation and induce apoptosis . The molecular pathways involved include the disruption of signaling cascades essential for cell survival and growth.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]pyrimidine: Another triazole-pyrimidine fused compound with similar biological activities.
Pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidine: Known for its antimicrobial properties.
Uniqueness
3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine stands out due to its specific interaction with EGFR, making it a promising candidate for targeted cancer therapy . Its unique structure also allows for the formation of various derivatives with potential therapeutic applications.
Biological Activity
3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by a fused triazole and pyrimidine ring system, which contributes to its unique pharmacological properties. The chemical formula is C10H8N6 with a molecular weight of approximately 224.22 g/mol.
Structural Characteristics
The structure of this compound includes:
- Triazole Ring : A five-membered ring containing three nitrogen atoms.
- Pyrimidine Ring : A six-membered ring with two nitrogen atoms.
- Phenyl Group : A phenyl substituent at the 3-position of the triazole ring.
This arrangement enhances the compound's ability to interact with various biological targets, making it a subject of extensive research.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antiplatelet Activity
One of the most notable activities of this compound is its potential as an antiplatelet agent . Studies suggest that it may function similarly to ticagrelor analogues, which are known for their effectiveness in preventing platelet aggregation. The presence of nitrogen atoms in its structure enhances its interaction with platelet receptors, potentially leading to significant antiplatelet effects.
Antibacterial Properties
In addition to antiplatelet activity, compounds in the triazolo-pyrimidine class have been investigated for antibacterial properties . Preliminary studies indicate that this compound may inhibit the growth of certain bacterial strains, although further research is needed to elucidate the specific mechanisms involved.
The mechanism by which this compound exerts its biological effects likely involves:
- Binding Affinity : Interaction with specific enzymes and receptors.
- Enzyme Inhibition : Potential inhibition of kinases or other enzymes involved in cellular signaling pathways.
- Nucleic Acid Interaction : Possible effects on DNA replication and transcription processes due to structural similarities with nucleobases.
Comparative Analysis
To better understand the uniqueness and potential applications of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure | Unique Features |
---|---|---|
Ticagrelor | Triazolo[4,5-d]pyrimidine | Known antiplatelet drug; contains a cyclopropyl group enhancing activity |
5-Amino-[1,2,3]triazolo[4,5-d]pyrimidine | Triazolo-pyrimidine | Exhibits antibacterial properties; simpler structure |
7-Methyl-[1,2,3]triazolo[4,5-d]pyrimidine | Triazolo-pyrimidine | Methyl substitution at the 7-position influences solubility and activity |
The phenyl substitution at the 3-position of this compound differentiates it from these compounds and may contribute to its dual action as both an antiplatelet and antibacterial agent.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Antiplatelet Study : A study demonstrated that derivatives similar to this compound exhibited significant inhibition of platelet aggregation in vitro. The findings suggested that modifications in the triazole or pyrimidine rings could enhance this activity further.
- Antibacterial Research : Another research effort focused on synthesizing various triazolo-pyrimidines and assessing their antibacterial efficacy against common pathogens. Results indicated that certain substitutions increased potency against Gram-positive bacteria.
Properties
CAS No. |
73112-02-4 |
---|---|
Molecular Formula |
C10H7N5 |
Molecular Weight |
197.20 g/mol |
IUPAC Name |
3-phenyltriazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C10H7N5/c1-2-4-8(5-3-1)15-10-9(13-14-15)6-11-7-12-10/h1-7H |
InChI Key |
IYAFXQXRDBDNCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=NC=NC=C3N=N2 |
Origin of Product |
United States |
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